molecular formula C21H21N3O4S B2999964 N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 893382-92-8

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2999964
M. Wt: 411.48
InChI Key: HQYUNFZUXNTMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiprotozoal Activity

Compounds with structural similarities have shown strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with activities often surpassing that of metronidazole, a standard treatment for these parasites (Pérez‐Villanueva et al., 2013).

Tumor Inhibition and Antioxidant Properties

Novel derivatives including 1,3,4-oxadiazole and pyrazoles have been investigated for their potential in toxicity assessment, tumor inhibition, and as antioxidants. Specific compounds demonstrated binding to targets like epidermal growth factor receptor (EGFR) and showed moderate inhibitory effects across a range of assays, indicating their potential in cancer therapy and as antioxidants (Faheem, 2018).

Anti-Helicobacter pylori Activity

Certain derivatives have exhibited potent and selective activities against Helicobacter pylori, a gastric pathogen, suggesting their usefulness as novel anti-H. pylori agents. These compounds displayed low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to traditional treatments (Carcanague et al., 2002).

Anticonvulsant Activity

Imidazol-1-yl derivatives have been studied for their anticonvulsant activity, with certain compounds showing promise in seizures induced by maximal electroshock (MES) tests. The research highlights the potential of these compounds in developing new treatments for epilepsy (Aktürk et al., 2002).

Glutaminase Inhibition for Cancer Therapy

Derivatives such as BPTES analogs have been synthesized to target kidney-type glutaminase (GLS), a critical enzyme in cancer cell metabolism. These analogs, by inhibiting GLS, have shown the ability to attenuate the growth of cancer cells, offering a new approach to cancer therapy (Shukla et al., 2012).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-14-3-5-17(26-2)16(9-14)24-8-7-22-21(24)29-12-20(25)23-11-15-4-6-18-19(10-15)28-13-27-18/h3-10H,11-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYUNFZUXNTMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide

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